Cas no 949485-81-8 (5-(chlorosulfonyl)-2-fluorobenzoyl chloride)

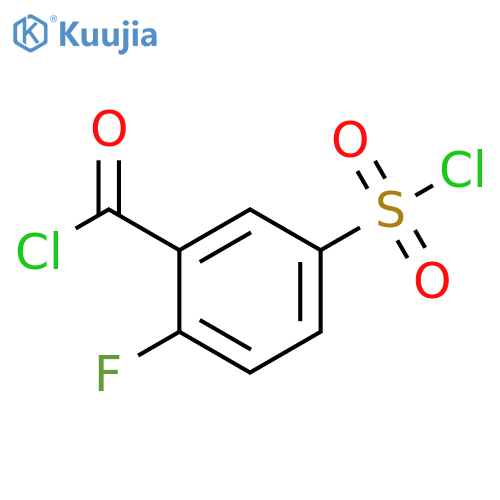

949485-81-8 structure

商品名:5-(chlorosulfonyl)-2-fluorobenzoyl chloride

CAS番号:949485-81-8

MF:C7H3Cl2FO3S

メガワット:257.066322565079

MDL:MFCD30175573

CID:5249375

PubChem ID:57780638

5-(chlorosulfonyl)-2-fluorobenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 5-(chlorosulfonyl)-2-fluoro-

- 5-(chlorosulfonyl)-2-fluorobenzoyl chloride

-

- MDL: MFCD30175573

- インチ: 1S/C7H3Cl2FO3S/c8-7(11)5-3-4(14(9,12)13)1-2-6(5)10/h1-3H

- InChIKey: ZWUQWZVVOSHHEZ-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(=O)C1=CC(S(Cl)(=O)=O)=CC=C1F

5-(chlorosulfonyl)-2-fluorobenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267577-0.5g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 0.5g |

$1207.0 | 2023-09-11 | ||

| Enamine | EN300-267577-1.0g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-267577-5g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 5g |

$3645.0 | 2023-09-11 | ||

| Enamine | EN300-267577-0.25g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 0.25g |

$1156.0 | 2023-09-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038342-1g |

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 95% | 1g |

¥6167.0 | 2024-04-17 | |

| Enamine | EN300-267577-10.0g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 10.0g |

$5405.0 | 2023-03-01 | ||

| Enamine | EN300-267577-0.1g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 0.1g |

$1106.0 | 2023-09-11 | ||

| Enamine | EN300-267577-5.0g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 5.0g |

$3645.0 | 2023-03-01 | ||

| Enamine | EN300-267577-2.5g |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 2.5g |

$2464.0 | 2023-09-11 | ||

| Ambeed | A1085211-1g |

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride |

949485-81-8 | 95% | 1g |

$898.0 | 2024-04-15 |

5-(chlorosulfonyl)-2-fluorobenzoyl chloride 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

949485-81-8 (5-(chlorosulfonyl)-2-fluorobenzoyl chloride) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:949485-81-8)5-(chlorosulfonyl)-2-fluorobenzoyl chloride

清らかである:99%

はかる:1g

価格 ($):808.0